molecular formula C14H20BClO2 B14347762 2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 94242-82-7

2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14347762
CAS No.: 94242-82-7
M. Wt: 266.57 g/mol
InChI Key: XASQMYUOXSIRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-chloro-2-phenylethane with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Coupling Reactions: The boron atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium phosphate. The reactions are often performed in solvents like toluene or ethanol.

Major Products

    Substitution Reactions: Products include various substituted phenylethyl derivatives.

    Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as a boron source in various chemical reactions. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-phenylethane: Similar structure but lacks the boron-containing dioxaborolane ring.

    Phenylboronic Acid: Contains a boron atom but lacks the chloro-phenylethyl group.

Uniqueness

2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a chloro-phenylethyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

94242-82-7

Molecular Formula

C14H20BClO2

Molecular Weight

266.57 g/mol

IUPAC Name

2-(1-chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

XASQMYUOXSIRSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.